Methyl 3-nitrobenzoate

Description

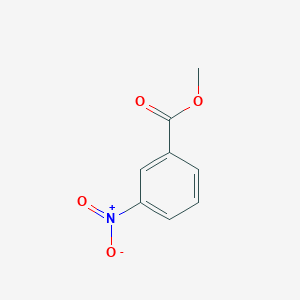

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLYJLKKPUICKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060691 | |

| Record name | Benzoic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-95-1 | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWP97MS7EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-nitrobenzoate, a key chemical intermediate. The document details its chemical and physical properties, a standard experimental protocol for its synthesis, its reaction mechanism, and its applications, with a focus on its role in organic synthesis and drug discovery. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a beige crystalline powder.[1][2] It is stable under recommended storage conditions and is incompatible with strong oxidizing agents and strong bases.[3][4] This compound is insoluble in water but soluble in hot ethanol.[2][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 618-95-1 | [6][7][8] |

| Molecular Formula | C8H7NO4 | [3][6] |

| Molecular Weight | 181.15 g/mol | [3][9][8] |

| Melting Point | 76 - 80 °C | [3] |

| Boiling Point | 279 °C at 760 mmHg | [3][4][7] |

| Appearance | Beige crystalline powder | [1][10] |

| Solubility | Insoluble in water | [2][3] |

| Density | 1.301 g/cm³ | [2] |

| Vapor Pressure | 0.00293 mmHg at 25°C | [2] |

| Flash Point | 136.8 °C | [2] |

| Refractive Index | 1.553 | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the nitration of methyl benzoate (B1203000) using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[5][11]

This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[5][12][13]

Materials:

-

Methyl benzoate (2.0 g)[5]

-

Concentrated sulfuric acid (4.0 cm³)[5]

-

Concentrated nitric acid (1.5 cm³)[5]

-

Crushed ice (approx. 20 g)[5]

-

Distilled water[5]

-

Ethanol[5]

-

50 cm³ conical flask[5]

-

Test tube[5]

-

Glass dropping pipette[5]

-

Beaker[5]

-

Büchner funnel and flask for suction filtration[13]

-

Hot plate[13]

-

Ice-water bath[13]

Procedure:

-

Weigh 2.0 g of methyl benzoate and place it into a dry 50 cm³ conical flask.[5]

-

Cool the flask in an ice-water bath.[13]

-

Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling to ensure thorough mixing. Keep the mixture cool.[5]

-

In a separate dry test tube, carefully prepare the nitrating mixture by adding 1.5 cm³ of concentrated nitric acid. Cool this mixture in the ice bath as well.[5][13]

-

Using a glass dropping pipette, add the cold nitrating mixture to the methyl benzoate and sulfuric acid mixture extremely slowly, over approximately 15 minutes. It is crucial to maintain a low temperature (below 6 °C) throughout the addition to prevent the formation of byproducts.[12][13]

-

Once the addition is complete, allow the reaction flask to stand at room temperature for 15 minutes.[5]

-

Carefully pour the reaction mixture onto about 20 g of crushed ice in a beaker. Stir the mixture until the ice melts completely. A solid product, crude this compound, will precipitate.[5]

-

Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water.[5][12]

Purification by Recrystallization:

-

Transfer the crude solid to a small conical flask.[5]

-

Add approximately 10 cm³ of distilled water and heat the mixture until the this compound melts into an oily substance.[5]

-

Slowly add hot ethanol, 1 cm³ at a time, until the oil just dissolves.[5]

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice-water bath to induce crystallization.[5]

-

Collect the purified crystals by vacuum filtration and allow them to dry. The expected melting point of the pure product is 78 °C.[13]

Caption: Workflow for the Synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds in several steps, beginning with the formation of the highly electrophilic nitronium ion (NO₂⁺).[14]

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the nitronium ion.[14]

-

Electrophilic Attack: The π electrons of the benzene (B151609) ring of methyl benzoate act as a nucleophile, attacking the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[14]

-

Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom that bears the nitro group, restoring the aromaticity of the ring.[14]

The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Therefore, the nitro group is predominantly added at the meta position (position 3) on the benzene ring.[11][14]

Caption: Mechanism of Nitration of Methyl Benzoate.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[15] Its functional groups—the ester and the nitro group—can be readily converted into other functionalities, making it a versatile building block for more complex molecules.

-

Pharmaceutical Intermediates: Aromatic nitro compounds are key precursors in the synthesis of many pharmaceuticals.[14] While direct applications of this compound in final drug structures are less common, its derivatives are significant. For example, related compounds like methyl 2-methyl-3-nitrobenzoate are crucial intermediates in the synthesis of anticancer drugs such as Lenalidomide.[16] Similarly, methyl 2-methoxy-3-nitrobenzoate is used to create enzyme inhibitors and receptor modulators.[17]

-

Synthesis of Bioactive Molecules: The nitro group can be reduced to an amine, which is a common functional group in bioactive compounds. The ester can be hydrolyzed to a carboxylic acid, providing another site for modification.

-

Chemical Research: It is used in the preparation of other chemical reagents, such as iodoarenes.[4][18] Research has also explored the biological activity of related compounds; for instance, 4-methyl-3-nitrobenzoic acid has been identified as a potential inhibitor of cancer cell migration.[19]

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Standard laboratory safety precautions should be followed.

Table 2: Hazard and Safety Information

| Hazard Information | Precautionary Measures |

| Hazards | May cause eye, skin, and respiratory tract irritation.[1] Harmful if swallowed, inhaled, or absorbed through the skin.[1][20] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[3][21] |

| Handling | Use with adequate ventilation. Avoid dust formation. Wash thoroughly after handling.[1][22] |

| Storage | Store in a cool, dry, well-ventilated place in tightly closed containers.[1][3] |

| Fire Fighting | Use standard extinguishing media. Wear self-contained breathing apparatus and full protective gear.[1][3] |

| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.[22] |

| First Aid | If inhaled: Move to fresh air.[22] In case of skin contact: Wash off with soap and plenty of water.[22] In case of eye contact: Flush eyes with water.[22] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[22] |

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][22]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. lookchem.com [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 618-95-1 [chemicalbook.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. This compound | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3-ニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound CAS#: 618-95-1 [m.chemicalbook.com]

- 11. quora.com [quora.com]

- 12. southalabama.edu [southalabama.edu]

- 13. savemyexams.com [savemyexams.com]

- 14. aiinmr.com [aiinmr.com]

- 15. chembk.com [chembk.com]

- 16. innospk.com [innospk.com]

- 17. nbinno.com [nbinno.com]

- 18. This compound 99 618-95-1 [sigmaaldrich.com]

- 19. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

- 21. echemi.com [echemi.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Methyl 3-nitrobenzoate

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes, including the preparation of dyes and pharmaceuticals.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with a methyl ester and a nitro group at the meta position, dictates its physical and chemical properties. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and purification, and key spectroscopic data for its characterization.

Core Physical and Chemical Properties

This compound is a stable, beige to yellow crystalline powder at ambient temperatures.[2][3][4][5] It is incompatible with strong oxidizing agents.[2][6] The compound is insoluble in water but shows slight solubility in alcohols like ethanol (B145695) and methanol, as well as ether.[1][7]

Data Summary Table

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | [1][8][9][10][11] |

| Molecular Weight | 181.15 g/mol | [1][8][9][10][11][12] |

| Melting Point | 78-80 °C | [1][2][6][8][9] |

| Boiling Point | 279 °C (at 760 mmHg) | [1][6][8][9][12] |

| Density | ~1.428 g/cm³ (estimate) | [1][2][6] |

| Appearance | White to beige crystalline powder | [2][3][4][5][12] |

| Vapor Pressure | 0.00293 mmHg at 25°C | [1][4] |

| Refractive Index | ~1.547 (estimate) | [1][6] |

| Water Solubility | Insoluble | [1][4][7] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the compound's key functional groups.[13]

-

C=O Stretch (Ester): A strong peak is observed in the 1770-1735 cm⁻¹ region.[13]

-

NO₂ Stretch (Nitro): Two distinct peaks appear, corresponding to asymmetric and symmetric stretching, typically between 1520-1340 cm⁻¹ and 1380-1280 cm⁻¹.[13]

-

C-O Stretch (Ester): A peak for the carbon-oxygen single bond stretch is found in the 1250-1000 cm⁻¹ range.[13]

-

C-H Stretch (Aromatic/Aliphatic): Weak C-H stretching vibrations from the benzene ring and the methyl group are visible around 3000 cm⁻¹.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are used for detailed structural elucidation.

-

¹H NMR Spectrum: The aromatic protons on the benzene ring typically appear in the downfield region between 7.5 and 8.2 ppm.[14][15] The methyl group (CH₃) protons appear as a singlet further upfield.

-

¹³C NMR Spectrum: The loss of symmetry due to the meta-substitution results in six distinct signals for the aromatic carbons, generally in the 120-150 ppm range.[15] The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded, resonating around 148 ppm.[14] The carbonyl carbon of the ester group appears far downfield at approximately 164 ppm, while the methyl ester carbon gives a signal around 52-53 ppm.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the molecular weight of 181.15 g/mol .[10][16][17]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and purification of this compound.

Synthesis: Nitration of Methyl Benzoate (B1203000)

This procedure describes a standard electrophilic aromatic substitution reaction.[15][18]

Methodology:

-

Add concentrated sulfuric acid to a dry reaction flask and cool the flask in an ice bath to between 0-10°C.[4]

-

Slowly add methyl benzoate to the cooled sulfuric acid while stirring.[4]

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 5-15°C.[4]

-

After the addition is complete, allow the mixture to react at 15°C for approximately one hour.[4]

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound solid.[4][18]

-

Allow the ice to melt completely.

-

Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water.[18]

Purification: Recrystallization

The crude product can be purified effectively by recrystallization from an ethanol/water mixture, leveraging its insolubility in cold water and solubility in hot ethanol.[18]

Methodology:

-

Transfer the crude solid to a conical flask and add 10 cm³ of distilled water.[18]

-

Warm the mixture to just below its boiling point; the solid will melt into an oily substance.[18]

-

Slowly add hot ethanol, 1 cm³ at a time, with continued heating and swirling, until the oily substance completely dissolves.[18]

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[18]

-

Collect the purified crystals by vacuum filtration and allow them to dry.[18]

-

The purity of the final product can be assessed by measuring its melting point.[18]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocols.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 618-95-1 [m.chemicalbook.com]

- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. A15155.18 [thermofisher.com]

- 6. This compound | 618-95-1 [chemicalbook.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 3-硝基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 13. brainly.com [brainly.com]

- 14. brainly.com [brainly.com]

- 15. aiinmr.com [aiinmr.com]

- 16. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

- 17. Solved In the below mass spec for Methyl-3 Nitrobenzoate, I | Chegg.com [chegg.com]

- 18. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

An In-depth Technical Guide to Methyl 3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of methyl 3-nitrobenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

This compound is an organic compound with a benzene (B151609) ring substituted by a methyl ester group and a nitro group at the meta position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 618-95-1[1] |

| Molecular Formula | C₈H₇NO₄[1] |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3[1] |

| InChIKey | AXLYJLKKPUICKV-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a beige crystalline powder at room temperature.[2][3] It is insoluble in water but soluble in organic solvents like methanol (B129727) and ethanol.[4]

| Property | Value |

| Molecular Weight | 181.15 g/mol [1] |

| Melting Point | 78-80 °C[2] |

| Boiling Point | 279 °C[2] |

| Density | ~1.428 g/cm³[2][4] |

| Appearance | Beige crystalline powder[2][3] |

| Solubility | Insoluble in water[3][4] |

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic aromatic substitution of methyl benzoate (B1203000) via nitration.[1][5]

Experimental Protocol: Nitration of Methyl Benzoate

This protocol is adapted from established laboratory procedures.[2][4][6][7]

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

-

Standard laboratory glassware (conical flasks, beakers, dropping funnel)

-

Stirring apparatus

-

Ice bath

-

Büchner funnel apparatus

Procedure:

-

In a conical flask, cool 4 cm³ of concentrated sulfuric acid in an ice-water bath.

-

Slowly add 2.0 g of methyl benzoate to the cold sulfuric acid with constant swirling to ensure thorough mixing. Maintain the temperature below 10 °C.[8]

-

In a separate test tube, carefully prepare a nitrating mixture by adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this mixture in the ice bath.[2][8]

-

Using a dropping pipette, add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes. It is crucial to maintain the reaction temperature between 5-15 °C during this addition to minimize the formation of byproducts.[4][6]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[2][4]

-

Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. Stir the mixture until the ice melts and the crude this compound solidifies.[2][4]

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of ice-cold water.[2]

-

The crude product can be purified by recrystallization from methanol to yield pure this compound.[2][7]

Chemical Reactions of this compound

A characteristic reaction of this compound is the reduction of the nitro group to an amine, forming methyl 3-aminobenzoate. This transformation is a key step in the synthesis of various pharmaceutical and dye intermediates.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a common method for the reduction of the nitro group using iron powder in an acidic medium.[9]

Materials:

-

This compound

-

Iron powder (reduced)

-

Ethanol

-

Acetic acid

-

Water

-

3M Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, prepare a solvent mixture of ethanol, acetic acid, and water (e.g., in a 2:2:1 ratio).[9]

-

Add this compound and 5 equivalents of reduced iron powder to the solvent mixture.[9]

-

The reaction can be promoted by heating under reflux or by sonication for approximately 1 hour.[9]

-

After the reaction is complete, pour the mixture into a beaker and make it basic (pH 10-11) by adding 3M NaOH solution to precipitate iron salts.[9]

-

Filter the mixture to remove the iron sludge.

-

Transfer the filtrate to a separatory funnel and extract the product, methyl 3-aminobenzoate, with ethyl acetate (3 x 25 mL).[9]

-

Combine the organic layers and dry them over anhydrous sodium sulfate.[9]

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methyl ester protons. The nitro group and the ester group are electron-withdrawing, which deshields the aromatic protons, causing them to appear at higher chemical shifts (downfield).

-

Aromatic Protons: Typically observed in the range of 7.5-8.8 ppm. The signals often appear as multiplets due to the substitution pattern.[10][11]

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group appears further upfield, typically around 3.9 ppm.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbon of the ester carbonyl group is significantly deshielded and appears at a high chemical shift, around 164-165 ppm.[1][11]

-

Aromatic Carbons: The six carbons of the benzene ring typically resonate in the range of 124-148 ppm. The carbon atom directly attached to the nitro group is the most downfield among the aromatic carbons due to the strong electron-withdrawing effect of the nitro group.[1][10][11]

-

Methyl Carbon: The carbon of the methyl ester group is shielded and appears at a lower chemical shift, around 52-53 ppm.[1][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

C=O Stretch (Ester): A strong absorption band is observed in the region of 1725-1770 cm⁻¹.[7][12]

-

N-O Stretch (Nitro group): Two distinct strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.[7][12]

-

C-O Stretch (Ester): An absorption band for the C-O single bond of the ester is present around 1250-1280 cm⁻¹.[7][12]

-

C-H Stretch (Aromatic): Weak to medium bands are observed above 3000 cm⁻¹.

Applications

This compound is primarily used as an intermediate in organic synthesis.[4] Its functional groups can be further manipulated to produce a variety of more complex molecules. For instance, it has been used in the preparation of iodoarenes.[8] The reduction of the nitro group to an amine is a common transformation that opens up pathways to synthesize dyes, pharmaceuticals, and other specialty chemicals.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to avoid contact with skin and eyes.[4] It is incompatible with strong oxidizing agents.[2][4] As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

References

- 1. aiinmr.com [aiinmr.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. This compound(618-95-1) 13C NMR spectrum [chemicalbook.com]

- 4. Example method section for a chemistry laboratory report Preparation of this compound - Wrasse [wrasse.plymouth.ac.uk]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. southalabama.edu [southalabama.edu]

- 8. issr.edu.kh [issr.edu.kh]

- 9. Sciencemadness Discussion Board - Reduction of this compound to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. brainly.com [brainly.com]

- 11. rsc.org [rsc.org]

- 12. brainly.com [brainly.com]

An In-depth Technical Guide to Methyl 3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of methyl 3-nitrobenzoate, a key organic compound, detailing its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance in research and pharmaceutical development.

Core Properties of this compound

This compound is an organic compound with the chemical formula C₈H₇NO₄.[1][2][3] It presents as a white to beige crystalline powder.[1][4] This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[1][4] It is characterized by its insolubility in water, while showing solubility in organic solvents like ethanol, ether, and methanol.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 181.15 g/mol | [3][5][6] |

| Molecular Formula | C₈H₇NO₄ | [1][3][7] |

| Melting Point | 78-80 °C | [1][4][8] |

| Boiling Point | 279 °C | [1][4][9] |

| Appearance | White to beige crystalline powder | [1][2][4] |

| Water Solubility | Insoluble | [1][2][4] |

| CAS Number | 618-95-1 | [2] |

| InChI Key | AXLYJLKKPUICKV-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of methyl benzoate (B1203000).[10] This reaction, specifically a nitration, involves the use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid.[11][12] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[10] The electron-withdrawing nature of the methyl ester group on the benzene (B151609) ring directs the incoming nitro group to the meta position.[10]

Experimental Protocol: Nitration of Methyl Benzoate

This protocol outlines the laboratory-scale synthesis and purification of this compound.[11][13][14]

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Crushed ice

-

Distilled water

-

Ethanol or Methanol

Procedure:

-

In a conical flask, combine methyl benzoate and concentrated sulfuric acid. The mixture should be swirled to ensure thorough mixing.[11]

-

Cool the flask in an ice bath to lower the temperature.[13][14]

-

Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.[14]

-

Slowly add the cooled nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, while maintaining a low temperature (below 6 °C) and stirring continuously.[13][14]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[11][14]

-

Pour the reaction mixture onto crushed ice, which will cause the crude this compound to precipitate as a solid.[11][13]

-

Once the ice has melted, isolate the solid product by vacuum filtration using a Büchner funnel.[11][14]

-

Wash the crude product with ice-cold water to remove any remaining acid.[11][13]

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture or methanol.[4][11][13] This process involves dissolving the solid in a minimum amount of the hot solvent and then allowing it to cool slowly, which results in the formation of purer crystals.

-

Filter the purified crystals and dry them, for instance, in a low-temperature oven.[11] The melting point of the purified product should be approximately 78 °C.[14]

Synthesis Workflow

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis.[1] Its functional groups—the nitro group and the methyl ester—can be chemically modified, making it a versatile building block for more complex molecules.

One documented application is its use in the preparation of iodoarenes.[4][8] While direct applications in drug development are not extensively reported for this compound itself, its structural analogs are significant in the pharmaceutical industry. For instance, related nitrobenzoate derivatives serve as key intermediates in the synthesis of various therapeutic agents. Methyl 2-methyl-3-nitrobenzoate is an intermediate in the synthesis of Lenalidomide, an anticancer drug.[15] Furthermore, methyl 2-methoxy-3-nitrobenzoate is used to create compounds that act as enzyme inhibitors and receptor modulators.[16]

Research into related compounds, such as 4-methyl-3-nitrobenzoic acid, has shown potential in cancer therapy. Studies have indicated that it can inhibit the migration of non-small cell lung cancer cells, suggesting its potential as a novel antimetastasis drug.[17] This highlights the importance of the nitrobenzoic acid scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

Safety and Handling

This compound should be handled with care, and direct contact with skin and eyes should be avoided.[1] The synthesis of this compound involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.[14] Therefore, appropriate personal protective equipment, including safety glasses and gloves, must be worn during its preparation.[14] The recrystallization process may use flammable solvents like ethanol, so it should be performed using a hot plate rather than an open flame.[14]

Conclusion

This compound is a significant compound in the field of organic chemistry. Its well-defined physicochemical properties and established synthesis protocol make it a readily accessible intermediate for various applications. While its direct role in final drug products is limited, its importance as a building block in the synthesis of more complex molecules for pharmaceutical and materials science research is clear. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 618-95-1 [chemicalbook.com]

- 4. This compound CAS#: 618-95-1 [m.chemicalbook.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound 99 618-95-1 [sigmaaldrich.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. aiinmr.com [aiinmr.com]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. quora.com [quora.com]

- 13. southalabama.edu [southalabama.edu]

- 14. savemyexams.com [savemyexams.com]

- 15. innospk.com [innospk.com]

- 16. nbinno.com [nbinno.com]

- 17. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Melting Point of Methyl 3-nitrobenzoate

This technical guide provides comprehensive information on the melting point of methyl 3-nitrobenzoate, including its reported values, standard experimental protocols for its determination, and methods for its synthesis and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical Properties of this compound

This compound is a beige to yellow crystalline solid.[1][2] It is an organic compound with the chemical formula C₈H₇NO₄.[1][3] This compound is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and methanol.[1][4]

The melting point of a compound is a critical physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The reported melting point for this compound varies slightly across different sources, as summarized in the table below.

| Reported Melting Point (°C) | Source |

| 78-80 | (lit.)[2][4][5][6][7] |

| 78 | [3][8] |

| 76-80 | Thermo Scientific Acros[9] |

| 75-77 | University of South Alabama[10] |

| 77.5 | YouTube - Purification Video[11] |

Experimental Protocols

Accurate determination of the melting point requires a pure sample and a standardized procedure. The following sections detail the synthesis and purification of this compound, followed by the protocol for melting point determination.

This compound is commonly synthesized by the nitration of methyl benzoate (B1203000), which is an example of an electrophilic aromatic substitution reaction.

Reaction: C₆H₅COOCH₃ + HNO₃ → C₆H₄(NO₂)COOCH₃ + H₂O[8]

Materials:

-

Methyl benzoate[12]

-

Concentrated sulfuric acid (H₂SO₄)[12]

-

Concentrated nitric acid (HNO₃)[12]

-

Ice[12]

-

Ethanol[12]

-

Distilled water[12]

Procedure:

-

In a conical flask, combine 2.0 g of methyl benzoate with 4.0 cm³ of concentrated sulfuric acid, ensuring thorough mixing.[8][12]

-

Prepare a nitrating mixture in a separate test tube by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid.[8]

-

Cool both the methyl benzoate solution and the nitrating mixture in an ice-water bath.[8][12]

-

Slowly add the nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes, maintaining the temperature below 6 °C.[8]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[8][12]

-

Pour the reaction mixture over about 20 g of crushed ice in a beaker. The crude this compound will precipitate as a solid.[12]

-

Allow the ice to melt completely, then isolate the crude product by suction filtration using a Buchner funnel.[8][12]

-

Wash the collected solid with a small amount of ice-cold water to remove residual acid.[12]

The crude product from the synthesis must be purified to obtain an accurate melting point. Recrystallization is a common technique for purifying solid organic compounds.

Procedure:

-

Transfer the crude this compound to a conical flask.[12]

-

Add a minimal amount of hot ethanol to dissolve the solid. If the solid melts into an oil, add hot water until the oil just dissolves.[12]

-

Allow the solution to cool slowly to room temperature, which will cause crystals of the purified product to form.[12]

-

Further cool the flask in an ice-water bath to maximize crystal formation.[12]

-

Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold solvent (ethanol/water mixture).[12]

-

Dry the crystals thoroughly in a low-temperature oven (below 50 °C) or in a desiccator to remove any remaining solvent.[11][12]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Dry, purified sample of this compound

Procedure:

-

Finely powder a small amount of the dry, purified this compound.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point of 78 °C.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The observed melting range provides an indication of the purity of the sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: General workflow for determining the melting point of a solid.

Caption: Synthesis and purification workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 618-95-1 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chembk.com [chembk.com]

- 5. This compound Lab Report - 820 Words | Bartleby [bartleby.com]

- 6. This compound 99 618-95-1 [sigmaaldrich.com]

- 7. This compound | 618-95-1 [chemicalbook.com]

- 8. savemyexams.com [savemyexams.com]

- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 10. southalabama.edu [southalabama.edu]

- 11. youtube.com [youtube.com]

- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Core Physical Properties of Methyl 3-Nitrobenzoate

An In-depth Technical Guide to the Boiling Point of Methyl 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling point of this compound, a key physical property for its application in research and development. The guide includes tabulated data, detailed experimental protocols for its determination, and a workflow visualization to ensure accurate and reproducible results.

This compound is a beige crystalline powder at room temperature.[1] Its physical characteristics are crucial for handling, storage, and use in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 279 °C (lit.) | [1][2][3][4][5][6][7] |

| Melting Point | 78-80 °C (lit.) | [1][4][5][6] |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][8] |

| CAS Number | 618-95-1 | [1][2] |

| Appearance | Beige crystalline powder | [1] |

| Solubility | Insoluble in water; slightly soluble in ethanol, ether, and methanol. | [1][3] |

Experimental Determination of Boiling Point

The accurate determination of a compound's boiling point is fundamental for its identification, purification, and process design. The literature value of 279 °C for this compound was established through experimental measurement. Below are detailed protocols for two common methods for determining the boiling point of an organic compound like this compound.

Method 1: Thiele Tube Method (Microscale)

This method is suitable for small sample quantities and provides good accuracy. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Insert the thermometer and attached test tube into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6] Record this temperature.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary for the most accurate determination.

Method 2: Distillation Method

This method is suitable when a larger quantity of the substance is available and also serves to purify the liquid.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Sample and Boiling Chips: Place a sufficient amount of this compound (at least 5-10 mL) into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: Gently heat the distillation flask.

-

Boiling Point Measurement: As the liquid boils, the vapor will rise and enter the condenser. The temperature will rise and then stabilize. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point.

-

Data Recording: Note the barometric pressure during the distillation.

Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

Safety Considerations

When determining the boiling point of this compound, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is incompatible with strong oxidizing agents.[1] Ensure that the heating of any flammable organic compound is conducted with care to avoid ignition.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chemconnections.org [chemconnections.org]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of Methyl 3-Nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Precise, quantitative solubility data for methyl 3-nitrobenzoate is not extensively documented in publicly accessible literature. However, to provide valuable insights for researchers, the following tables summarize the mole fraction solubility (x) of two structurally analogous compounds: 3-methyl-2-nitrobenzoic acid and 4-methyl-3-nitro-benzoic acid. This data, determined using the reliable isothermal saturation method, offers a strong indication of the expected solubility behavior of this compound in a range of common organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of 3-Methyl-2-nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [1][2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetone | Acetonitrile | 1,4-Dioxane | N-Methyl-2-pyrrolidone (NMP) |

| 283.15 | 0.1173 | 0.0986 | 0.0834 | 0.0765 | 0.0991 | 0.1632 | 0.0598 | 0.1865 | 0.1591 |

| 288.15 | 0.1325 | 0.1112 | 0.0941 | 0.0865 | 0.1123 | 0.1815 | 0.0678 | 0.2058 | 0.1753 |

| 293.15 | 0.1491 | 0.1251 | 0.1059 | 0.0975 | 0.1268 | 0.2014 | 0.0766 | 0.2268 | 0.1929 |

| 298.15 | 0.1672 | 0.1404 | 0.1189 | 0.1096 | 0.1428 | 0.2231 | 0.0863 | 0.2496 | 0.2119 |

| 303.15 | 0.1869 | 0.1572 | 0.1332 | 0.1229 | 0.1604 | 0.2467 | 0.0969 | 0.2744 | 0.2325 |

| 308.15 | 0.2084 | 0.1756 | 0.1489 | 0.1375 | 0.1797 | 0.2723 | 0.1085 | 0.3013 | 0.2548 |

| 313.15 | 0.2318 | 0.1958 | 0.1662 | 0.1535 | 0.2009 | 0.3001 | 0.1212 | 0.3305 | 0.2789 |

| 318.15 | 0.2573 | 0.2179 | 0.1851 | 0.1710 | 0.2242 | 0.3303 | 0.1351 | 0.3622 | 0.3050 |

Table 2: Mole Fraction Solubility (x) of 4-Methyl-3-nitro-benzoic Acid in Various Organic Solvents at 298.15 K [3]

| Solvent Category | Solvent | Mole Fraction Solubility (x) |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 2-Propanol | 0.06650 | |

| 1-Butanol | 0.06520 | |

| 1-Octanol | 0.04430 | |

| Ethers | Tetrahydrofuran (THF) | 0.16400 |

| 1,4-Dioxane | 0.16800 | |

| Esters | Methyl acetate | 0.08470 |

| Ethyl acetate | 0.07920 | |

| Butyl acetate | 0.06280 | |

| Alkanenitriles | Acetonitrile | 0.04980 |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound like this compound in organic solvents.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is considered a gold standard for determining equilibrium solubility.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes and volumetric flasks

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic water bath set to the desired temperature. Agitate the mixtures using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mole fraction.

-

UV-Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore, which is the case for this compound due to the nitroaromatic group.

Materials and Equipment:

-

All materials from the Isothermal Saturation Method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solution: Follow steps 1 and 2 of the Isothermal Saturation Method.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: After equilibration and filtration of the saturated solution (Step 3 of the Isothermal Saturation Method), accurately dilute a known volume of the filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of a compound.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of methyl 3-nitrobenzoate, an important intermediate in organic synthesis. The document outlines the experimental protocols for its synthesis and crystallographic analysis, presents key structural data, and illustrates the experimental workflow.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of methyl benzoate (B1203000).[1] The nitration reaction is regioselective, yielding predominantly the meta-substituted product.[2]

Experimental Protocol: Synthesis

Materials:

-

Methyl benzoate[2]

-

Concentrated sulfuric acid (H₂SO₄)[2]

-

Concentrated nitric acid (HNO₃)[2]

-

Ice[3]

-

Distilled water[2]

-

Methanol (B129727) or a water-ethanol mixture for recrystallization[2][3]

-

Sodium bicarbonate solution (optional, for neutralization)[1]

Procedure:

-

In a flask, cool a mixture of methyl benzoate and concentrated sulfuric acid in an ice-water bath.[2]

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[2]

-

Slowly add the nitrating mixture to the cooled methyl benzoate solution while maintaining a low temperature (typically below 15°C) to control the reaction rate and prevent the formation of byproducts.[1][3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 15 minutes) to ensure the completion of the reaction.[2][3]

-

Pour the reaction mixture over crushed ice to precipitate the crude this compound.[2][3]

-

Collect the solid product by vacuum filtration and wash it with cold water.[1][3] A subsequent wash with a cold sodium bicarbonate solution can be performed to neutralize any residual acid.[1]

Experimental Protocol: Recrystallization and Crystal Growth

High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol or a water-ethanol mixture.[2][3]

-

Allow the solution to cool slowly to room temperature.[2]

-

Further cooling in an ice-water bath can promote the formation of well-defined crystals.[2]

-

Collect the purified crystals by filtration and dry them.[2] The melting point of pure this compound is reported to be in the range of 78-80°C.[4]

Crystallographic Data of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The corresponding entry in the Cambridge Crystallographic Data Centre (CCDC) is 271853. While detailed quantitative data such as bond lengths and angles from the primary publication were not accessible for this guide, the following table summarizes the available crystallographic parameters.

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| α | Data not available in search results |

| β | Data not available in search results |

| γ | Data not available in search results |

| Volume | Data not available in search results |

| Z | Data not available in search results |

| Density (calculated) | Data not available in search results |

| Intermolecular Contacts | O···C (3.21 Å), O···N (3.17 Å) |

Note: A comprehensive list of atomic coordinates, bond lengths, and bond angles is typically available in the full crystallographic information file (CIF) from the CCDC.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the synthesis of this compound to its crystal structure determination.

Caption: Workflow for the synthesis and crystal structure determination of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-nitrobenzoate. The information presented herein is intended to assist researchers in the structural elucidation and quality assessment of this compound, which is a valuable intermediate in organic synthesis.

Core Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum is characterized by distinct signals for the aromatic and methyl protons, with chemical shifts influenced by the electron-withdrawing effects of the nitro and ester functional groups.

| Proton Assignment | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | ~8.91 | 1H | t (triplet) | ~1.5 |

| H-6 | ~8.43 | 1H | ddd (doublet of doublet of doublets) | ~8.2, 2.4, 1.0 |

| H-4 | ~8.16 | 1H | ddd (doublet of doublet of doublets) | ~7.8, 2.4, 1.5 |

| H-5 | ~7.68 | 1H | t (triplet) | ~8.0 |

| -OCH₃ | ~3.98 | 3H | s (singlet) | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented is a consensus from typical spectra recorded in CDCl₃.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

-

Aromatic Region (7.5-9.0 ppm): The four protons on the benzene (B151609) ring are all chemically non-equivalent due to the unsymmetrical substitution pattern.

-

H-2: This proton, situated between the two electron-withdrawing groups (nitro and methoxycarbonyl), is the most deshielded and appears as a triplet at approximately 8.91 ppm. The triplet multiplicity arises from coupling to both H-4 and H-6 with similar small coupling constants.

-

H-6 and H-4: These protons are deshielded by the adjacent nitro and ester groups, respectively. They appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings. H-6 is typically found at a slightly higher chemical shift (~8.43 ppm) than H-4 (~8.16 ppm).

-

H-5: This proton is the most upfield of the aromatic signals, appearing as a triplet around 7.68 ppm due to ortho coupling with both H-4 and H-6.

-

-

Aliphatic Region (~4.0 ppm):

-

-OCH₃: The three protons of the methyl ester group are equivalent and are not coupled to any other protons, resulting in a sharp singlet at approximately 3.98 ppm.

-

Logical Relationships of Protons

The following diagram illustrates the structure of this compound and the through-bond coupling relationships between the aromatic protons.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-nitrobenzoate

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 3-nitrobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectral characteristics of this compound.

Introduction

This compound (C₈H₇NO₄) is an aromatic compound frequently used as an intermediate in the synthesis of various organic molecules.[1] ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, providing valuable information about the carbon framework.[2] The chemical shift of each carbon atom in the ¹³C NMR spectrum is highly sensitive to its electronic environment, which is influenced by the nature and position of substituents on the benzene (B151609) ring.[3] In this compound, the electron-withdrawing nature of both the nitro group (-NO₂) and the methyl ester group (-COOCH₃) significantly influences the chemical shifts of the aromatic carbons.[1][4]

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons typically resonate in the range of 120-150 ppm.[5] The presence of two electron-withdrawing groups leads to a general downfield shift for the ring carbons compared to unsubstituted benzene (128.5 ppm).[3][6] The lack of symmetry in the meta-substituted pattern results in six unique signals for the aromatic carbons.[7]

The chemical shifts for this compound are summarized in the table below. The numbering of the carbon atoms corresponds to the structure illustrated in Figure 1.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C DEPT) |

| C1 | ~132 | Quaternary (C) |

| C2 | ~127 | CH |

| C3 | ~148 | Quaternary (C) |

| C4 | ~124 | CH |

| C5 | ~129 | CH |

| C6 | ~135 | CH |

| C=O | ~164 | Quaternary (C) |

| O-CH₃ | ~53 | CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the Spectrum

The assignment of the chemical shifts is based on the electronic effects of the substituents. The carbon atom directly attached to the nitro group (C3) is significantly deshielded and appears at the lowest field among the aromatic carbons (~148 ppm) due to the strong electron-withdrawing nature of the nitro group.[1] The carbonyl carbon of the ester group (C=O) is also highly deshielded, resonating at approximately 164 ppm.[7] The methyl carbon of the ester group (O-CH₃) is found in the typical upfield region for sp³ hybridized carbons, at around 53 ppm.[7] The remaining aromatic carbons (C1, C2, C4, C5, C6) have chemical shifts that are influenced by the combined inductive and resonance effects of the two substituents.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a generalized methodology for acquiring a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

-

The experiment is typically performed on a spectrometer with a proton frequency of 300 MHz or higher.

-

The corresponding ¹³C frequency would be 75 MHz or higher.

3. Data Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence with proton decoupling is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.[8]

-

Acquisition Time: Typically set between 1.0 and 2.0 seconds.[8]

-

Relaxation Delay: A delay of 2-5 seconds is usually adequate for most carbons. Quaternary carbons may require a longer delay for accurate quantitative analysis.[8]

-

Pulse Angle: A flip angle of 30-45 degrees is often employed to allow for a shorter relaxation delay.[8]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.[8]

-

Temperature: The experiment is typically conducted at room temperature (approximately 298 K).[8]

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the solvent signal or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Visualizations

Caption: Structure of this compound with carbon numbering.

Caption: General experimental workflow for ¹³C NMR spectroscopy.

References

- 1. brainly.com [brainly.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. aiinmr.com [aiinmr.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the FTIR Analysis of Methyl 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of methyl 3-nitrobenzoate. It details the characteristic vibrational frequencies of its functional groups, offers a standardized experimental protocol for sample analysis, and presents a logical workflow for the analytical process. This document serves as a critical resource for the structural elucidation and characterization of this molecule in research and pharmaceutical development.

Introduction to FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound (C₈H₇NO₄), FTIR analysis is instrumental in confirming the presence of its key structural features: the aromatic nitro group (-NO₂), the ester group (-COOCH₃), and the substituted benzene (B151609) ring.

The infrared spectrum of an aromatic nitro compound is a composite of absorptions arising from the nitro group and the substituted benzene ring.[1] The highly polar nitro group gives rise to strong and characteristic absorption bands, making its presence in a molecule relatively easy to confirm.[1] Similarly, the ester functional group exhibits a strong carbonyl (C=O) stretching vibration and characteristic C-O stretching bands.

Quantitative FTIR Data for this compound

The vibrational frequencies of the functional groups in this compound are summarized in the table below. These values are based on experimental data and typical ranges for aromatic nitro compounds and esters.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| Asymmetric NO₂ Stretch | Aromatic Nitro | 1530 | Strong | [2] |

| Symmetric NO₂ Stretch | Aromatic Nitro | 1350 | Strong | [2] |

| Carbonyl (C=O) Stretch | Ester | 1725 | Strong | [2] |

| C-O Stretch | Ester | 1280 | Strong | [2] |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Medium | [3] |

| Aromatic C=C Stretch (in-ring) | Aromatic Ring | 1600-1585, 1500-1400 | Medium-Weak | [3] |

| C-H "oop" (out-of-plane) Bending | Aromatic Ring | 900-675 | Strong | [3] |

| CH₃ Stretch | Methyl Group | 2950-2800 | Medium | [4] |

| CH₃ Bend | Methyl Group | ~1375 | Medium | [4] |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Experimental Protocol: FTIR Analysis of Solid Samples

The following protocol describes the KBr (potassium bromide) pellet method, a common technique for analyzing solid samples like this compound.[5]

3.1. Materials and Equipment

-

FTIR Spectrometer

-

Hydraulic press with pellet die

-

Agate mortar and pestle

-

Infrared lamp (for drying)

-

Potassium bromide (KBr), spectroscopy grade

-

Spatula

-

Analytical balance

3.2. Sample Preparation

-

Drying: Dry the KBr powder in an oven to remove any moisture, as water has strong IR absorption bands that can interfere with the spectrum.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[5]

-

Mixing: Add the sample and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Transfer the mixture to a pellet die.[5] Place the die in a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[5]

3.3. Data Acquisition

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the sample holder of the FTIR instrument and acquire a background spectrum.[6] This will be subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

-

Sample Spectrum: Replace the blank pellet with the sample pellet in the instrument.

-

Analysis: Run the FTIR analysis.[7] The resulting spectrum should show the characteristic absorption bands of this compound.

3.4. Alternative Sample Preparation: Thin Solid Film An alternative method is the thin solid film technique.[7]

-

Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene (B1212753) chloride).[7]

-

Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

-

Mount the plate in the spectrometer and acquire the spectrum.[7]

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a solid sample like this compound.

Caption: Workflow for FTIR analysis of a solid sample.

Interpretation of the this compound Spectrum

When interpreting the FTIR spectrum of this compound, the following key regions and peaks should be identified:

-

Nitro Group (-NO₂): Look for two strong absorption bands. The asymmetric stretch typically appears around 1550-1475 cm⁻¹, and the symmetric stretch is found in the 1360-1290 cm⁻¹ range.[8] For this compound, these are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹.[2]

-

Ester Group (-COOCH₃): The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which for aromatic esters is typically in the 1730-1715 cm⁻¹ range.[3] In this compound, this peak is located at about 1725 cm⁻¹.[2] Additionally, two C-O stretching bands are expected between 1300 cm⁻¹ and 1000 cm⁻¹.[9] One of these is reported at 1280 cm⁻¹.[2]

-

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[10] Furthermore, strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the ring.[3]

-

Methyl Group (-CH₃): The C-H stretching of the methyl group will appear in the 3000-2850 cm⁻¹ region.[11]

By carefully analyzing these characteristic absorption bands, researchers and scientists can confidently identify and characterize this compound in various samples.

References

- 1. benchchem.com [benchchem.com]

- 2. southalabama.edu [southalabama.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencing.com [sciencing.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3-nitrobenzoate

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 3-nitrobenzoate. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular structure elucidation.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by several key fragments. The molecular ion and major fragment ions observed under electron ionization are summarized in the table below. Data has been compiled from the NIST Mass Spectrometry Data Center and the PubChem database.[1][2]